![molecular formula C18H22FN3O2 B6121255 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-N-(3-fluorophenyl)-3-piperidinamine](/img/structure/B6121255.png)
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-N-(3-fluorophenyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-N-(3-fluorophenyl)-3-piperidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. It is a small molecule that belongs to the class of piperidine derivatives and is commonly referred to as EFPPI.
Mechanism of Action
EFPPI exerts its pharmacological effects by selectively inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the development of pain and inflammation, and their inhibition by EFPPI leads to a reduction in these symptoms.
Biochemical and physiological effects:
EFPPI has been shown to exhibit a high degree of selectivity towards COX-2, which reduces the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, EFPPI has been found to have a long half-life, which allows for less frequent dosing.
Advantages and Limitations for Lab Experiments
EFPPI has several advantages as a research tool, including its high selectivity towards COX-2 and its ability to reduce pain and inflammation. However, its limitations include the need for specialized equipment and expertise to synthesize and handle the compound, as well as potential toxicity concerns.
Future Directions
There are several potential future directions for research involving EFPPI. One area of interest is the development of novel drug delivery systems that can enhance the efficacy and safety of EFPPI. Additionally, further studies are needed to investigate the potential applications of EFPPI in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, research into the mechanism of action of EFPPI may lead to the development of new drugs with improved pharmacological properties.
Synthesis Methods
The synthesis of EFPPI involves a multi-step process that requires the use of several chemical reagents and intermediates. The most commonly used method for synthesizing EFPPI involves the reaction of 3-fluoroaniline with ethyl 5-methylisoxazole-4-carboxylate to form an intermediate. This intermediate is then reacted with piperidine and subsequently treated with trifluoroacetic acid to yield the final product.
Scientific Research Applications
EFPPI has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[3-(3-fluoroanilino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-3-16-17(12(2)24-21-16)18(23)22-9-5-8-15(11-22)20-14-7-4-6-13(19)10-14/h4,6-7,10,15,20H,3,5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYPQMKEOGPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCCC(C2)NC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-N-(3-fluorophenyl)-3-piperidinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.